
5-Chloro-2-fluoronitrobenzene
Overview
Description
5-Chloro-2-fluoronitrobenzene (CAS RN: 345-18-6) is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . It is structurally characterized by a nitro (-NO₂) group at position 1, a fluorine atom at position 2, and a chlorine atom at position 5 on the benzene ring (IUPAC name: 4-Chloro-1-fluoro-2-nitrobenzene) . This compound is commercially available with purities exceeding 98% (HPLC grade) from suppliers such as Kanto Reagents and TCI Chemicals, with pricing ranging from ¥15,000 (25g) to ¥3,400 (5g) .
This compound is frequently employed as a versatile building block in organic synthesis. For example, it undergoes nucleophilic aromatic substitution reactions with ethylamine hydrochloride to yield intermediates for pharmaceuticals or sensors . Its nitro group and halogen substituents enhance reactivity in coupling and condensation reactions, as demonstrated in the synthesis of sulfonamide derivatives for biomedical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-2-fluoronitrobenzene involves the reaction of 2,5-dichloronitrobenzene with potassium fluoride in the presence of bis(tricyclohexylphosphine)nickel(II) dichloride and tetrabutylammonium fluoride in N,N-dimethylformamide (DMF) . The reaction is carried out under an inert atmosphere at a temperature of 150°C for 8 hours, yielding this compound with a yield of 77.2% .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium sulfide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Nitrobenzenes: Nucleophilic substitution reactions produce various substituted nitrobenzenes depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoronitrobenzene (CAS number 345-18-6) is a chemical compound utilized across various scientific disciplines due to its unique properties and reactivity . It is a key intermediate in synthesizing pharmaceuticals and agrochemicals, enabling the creation of new drugs and crop protection agents . This compound also sees use in material science for producing specialty polymers and resins, enhancing material properties like thermal stability and chemical resistance .
Applications
This compound is widely utilized in research, with applications spanning synthetic, material, and analytical chemistry, as well as environmental studies .
Synthetic Chemistry this compound acts as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals . For example, it is used in synthesizing active pharmaceutical ingredients (APIs), particularly benzothiazole derivatives . The synthesis of benzothiazole derivatives involves 2-chloro-5-fluoronitrobenzene, methylacetophenone, and elemental sulfur as reagents . It is also used to synthesize aniline intermediates of ureidoolefins, which are useful in preparing macrocyclic urea kinase inhibitors .
Material Science It is employed in producing specialty polymers and resins, enhancing material properties like thermal stability and chemical resistance .
Analytical Chemistry The compound is used as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in environmental and industrial samples .
Fluorine Chemistry Its structure allows researchers to explore the reactivity of fluorinated compounds, contributing to advancements in medicinal chemistry and the design of new therapeutic agents . 2-chloro-5-fluoronitrobenzene can be reacted with an alkali metal fluoride (e.g., lithium fluoride) to produce 2,5-difluoronitrobenzene .
Environmental Studies this compound is used in studies assessing the environmental impact of nitroaromatic compounds, helping to develop safer alternatives and remediation strategies .
Medical It serves as an intermediate in synthesizing drugs, particularly those targeting specific enzymes or receptors. 2-Chloro-5-fluoronitrobenzene is also utilized in synthesizing fluorophenylthio-benzylamine for binding serotonin transporters (SERT) . The resulting molecule demonstrates a high selective binding affinity to SERT over norepinephrine and dopamine transporters .
In addition, chlorine is a vital ingredient in drugs for treating diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems . Flavonoids incorporating chlorine atoms have demonstrated antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction reactions. The nitro group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. The reduction of the nitro group to an amino group can lead to the formation of bioactive molecules that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
The structural and functional similarities of 5-chloro-2-fluoronitrobenzene to other halogenated nitroaromatics make it essential to differentiate its properties, reactivity, and applications. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The position of halogens significantly impacts reactivity. For instance, this compound’s Cl (position 5) and F (position 2) create steric and electronic effects distinct from 4-chloro-2-fluoronitrobenzene’s substituents .
- Price and Purity : The target compound commands a higher price and purity than 4-chloro-2-fluoronitrobenzene, reflecting its demand in precision syntheses .
- Trifluoromethyl Analogs: 5-Chloro-2-nitrobenzotrifluoride’s CF₃ group increases lipophilicity and electron-withdrawing effects, altering solubility and reaction pathways compared to mono-fluoro analogs .
Biological Activity
5-Chloro-2-fluoronitrobenzene (CAS Number: 345-18-6) is an organic compound that has garnered attention for its various biological activities and applications in synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.
- Molecular Formula : C₆H₃ClFNO₂
- Molecular Weight : 175.54 g/mol
- Appearance : Off-white crystals
- Melting Point : 37 °C – 39 °C
Synthesis
This compound can be synthesized through several methods, including the reaction of 2,5-dichloronitrobenzene with potassium fluoride under specific conditions. The typical yield of this synthesis is around 77.2% when conducted in N,N-dimethylformamide at elevated temperatures .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC₅₀ values in the nanomolar range . This suggests a promising potential for development as an anticancer agent.
The mechanism underlying the anticancer activity involves the intracellular release of active metabolites that inhibit DNA synthesis. Specifically, studies indicate that compounds derived from this compound may interfere with nucleotide metabolism, leading to growth inhibition in cancer cells .
Toxicological Studies
Despite its potential therapeutic benefits, toxicological evaluations have raised concerns regarding the safety profile of this compound. Animal studies have indicated carcinogenic properties, particularly liver and kidney tumors in rodents following long-term exposure . The International Agency for Research on Cancer (IARC) has classified similar compounds as possibly carcinogenic to humans based on sufficient evidence from animal studies.
Applications in Research and Industry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in creating compounds such as benzothiazole derivatives, which have applications in drug development.
- Material Science : The compound contributes to the production of specialty polymers and resins, enhancing their thermal stability and chemical resistance .
- Analytical Chemistry : It acts as a standard in chromatographic techniques for analyzing complex mixtures .
Case Studies
- Antiproliferative Activity Study
- Toxicological Assessment
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Chloro-2-fluoronitrobenzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and nitration steps. For example, selective fluorination of a chlorobenzene precursor followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is common. Catalysts like H₂SO₄ or Lewis acids may enhance regioselectivity. Yield optimization requires balancing temperature, stoichiometry, and reaction time. Impurities such as positional isomers (e.g., 3-Chloro-2-fluoronitrobenzene) can arise if nitration is not regioselective, necessitating purification via column chromatography or recrystallization .
Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?
High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) is recommended for purity assessment (>98% by HLC methods) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Fourier-transform infrared (FTIR) spectroscopy validate the structure. For instance, the nitro group’s asymmetric stretching at ~1520 cm⁻¹ and fluorine’s electron-withdrawing effects in NMR (e.g., deshielded aromatic protons) are diagnostic .
Q. What solvents and conditions are suitable for handling this compound in laboratory settings?
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and ethers. Stability testing under ambient conditions is critical, as nitro groups may decompose under prolonged light exposure. Storage at 0–6°C in amber glass vials is advised to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point, solubility) reported for this compound?
Discrepancies often arise from impurities or methodological variations. For example, melting points (37–39°C) may differ due to polymorphic forms or residual solvents. Replicate studies using standardized protocols (e.g., OECD Guidelines) and cross-validate with differential scanning calorimetry (DSC). Data from non-GLP studies should be critically assessed for parameters like heating rates and sample preparation .
Q. What strategies enable the use of this compound as a fluorinated building block in cross-coupling reactions?
The chlorine and fluorine substituents make it a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with boronic acids requires inert atmospheres and ligands like XPhos. Optimize base (e.g., K₂CO₃) and solvent (e.g., toluene/ethanol) to minimize dehalogenation side reactions. Monitor reaction progress via LC-MS to detect intermediates .
Q. What safety protocols are essential for handling this compound in large-scale reactions?
Toxicity studies indicate risks upon inhalation or dermal contact. Use fume hoods, nitrile gloves, and safety goggles. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. Acute exposure warrants immediate decontamination and medical consultation. Document Material Safety Data Sheets (MSDS) and adhere to REACH regulations .
Q. Methodological Considerations
- Data Reliability : Prioritize studies adhering to OECD or EPA guidelines. Computational tools like EPI Suite can estimate properties (e.g., logP) when experimental data is scarce .
- Synthetic Byproducts : Monitor for isomers (e.g., 4-Chloro-2-fluoronitrobenzene) using GC-MS. Adjust nitration conditions (e.g., H₂SO₄ concentration) to suppress byproduct formation .
- Catalytic Systems : Screen Pd/C, Ni, or Cu catalysts for coupling reactions. For example, CuI/1,10-phenanthroline may enhance Ullmann-type arylations in DMF at 120°C .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-18-6 | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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